Mal-amido-PEG12-TFP ester

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

特性

IUPAC Name |

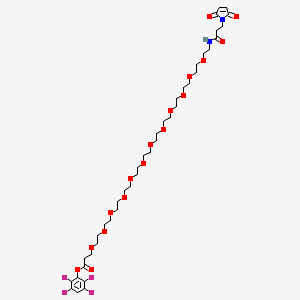

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H60F4N2O17/c41-32-31-33(42)39(44)40(38(32)43)63-37(50)4-7-51-9-11-53-13-15-55-17-19-57-21-23-59-25-27-61-29-30-62-28-26-60-24-22-58-20-18-56-16-14-54-12-10-52-8-5-45-34(47)3-6-46-35(48)1-2-36(46)49/h1-2,31H,3-30H2,(H,45,47) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRMHYMPAXBKTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H60F4N2O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

916.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Mal-amido-PEG12-TFP Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-amido-PEG12-TFP ester is a heterobifunctional crosslinker that has gained significant traction in the fields of bioconjugation and drug development. Its unique architecture, featuring a maleimide (B117702) group, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a tetrafluorophenyl (TFP) ester, enables the covalent linkage of biomolecules, particularly those containing thiol and amine functionalities. The PEG spacer enhances the solubility and bioavailability of the resulting conjugates, making this linker a valuable tool in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound.

Core Chemical Properties

The versatility of this compound stems from its distinct chemical moieties, each with a specific role in bioconjugation.

Structure and Functional Groups

This compound is comprised of three key components:

-

Maleimide Group: This functional group exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins. The reaction, a Michael addition, forms a stable thioether bond.[1][2][3]

-

Polyethylene Glycol (PEG) Spacer: The 12-unit PEG chain is a hydrophilic spacer that increases the aqueous solubility of the linker and the resulting bioconjugate.[2][3] This property is crucial for improving the pharmacokinetic profile of therapeutic molecules.

-

Tetrafluorophenyl (TFP) Ester: The TFP ester is a highly reactive group that readily couples with primary amines, such as those found on lysine (B10760008) residues of proteins, to form stable amide bonds.[2][3] TFP esters are known to be less susceptible to hydrolysis compared to their N-hydroxysuccinimide (NHS) ester counterparts, offering a wider window for conjugation reactions.[2][4]

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C40H60F4N2O17 | [3] |

| Molecular Weight | 916.91 g/mol | [3] |

| Purity | ≥95% | [3] |

| Appearance | White to off-white solid | - |

| Storage Conditions | -20°C in a dry, inert atmosphere | [5] |

| Shelf Life | 1095 days | [6] |

Solubility and Stability

The stability of the functional groups is pH-dependent. The maleimide group is most reactive and stable at a pH range of 6.5-7.5.[2][3] Above pH 7.5, the maleimide ring can undergo hydrolysis, and at higher pH values, it may also react with primary amines.[7] The TFP ester is more resistant to hydrolysis than NHS esters, particularly at neutral or slightly acidic pH.[4] The optimal pH range for the reaction of TFP esters with primary amines is 7.5-8.5.[8]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Antibody-Drug Conjugation (ADC) Protocol

This protocol describes the conjugation of a cytotoxic drug (payload) to an antibody via this compound. This is a two-step process involving the reaction of the TFP ester with an amine-containing payload, followed by the conjugation of the maleimide group to a reduced antibody.

Materials:

-

Antibody (e.g., IgG1)

-

This compound

-

Amine-containing cytotoxic payload

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

-

Reaction buffers (e.g., Phosphate Buffered Saline - PBS, pH 7.2-7.4; Borate buffer, pH 8.0-8.5)

-

Quenching reagent (e.g., cysteine)

-

DMSO or DMF

-

Purification system (e.g., size-exclusion chromatography - SEC)

Procedure:

-

Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS using a desalting column.

-

Antibody Reduction:

-

Dissolve the antibody in PBS at a concentration of 1-2 mg/mL.

-

Add a 10-fold molar excess of TCEP.

-

Incubate for 30 minutes at room temperature to reduce the interchain disulfide bonds, exposing free thiol groups.

-

Remove excess TCEP using a desalting column, exchanging the buffer to PBS.

-

-

Linker-Payload Conjugation:

-

Dissolve the amine-containing payload and a 1.1-fold molar excess of this compound in DMSO or DMF.

-

Add a non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA) to catalyze the reaction.

-

Stir the reaction at room temperature for 1-2 hours or until the reaction is complete, as monitored by LC-MS.

-

-

Conjugation to Reduced Antibody:

-

Add the linker-payload conjugate solution (in DMSO or DMF) to the reduced antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid antibody denaturation. A 5-fold molar excess of the linker-payload conjugate to the antibody is recommended.

-

Incubate the reaction for 1 hour at room temperature with gentle mixing.

-

-

Quenching: Add a 10-fold molar excess of cysteine to the reaction mixture to quench any unreacted maleimide groups. Incubate for 15 minutes.

-

Purification: Purify the resulting ADC using size-exclusion chromatography to remove excess reagents and unconjugated payload-linker.

-

Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, and hydrophobic interaction chromatography (HIC).

PROTAC Synthesis Protocol

This protocol outlines the general steps for synthesizing a PROTAC using this compound to link a target protein ligand and an E3 ligase ligand.

Materials:

-

Target protein ligand with a free thiol group.

-

E3 ligase ligand with a free primary amine group.

-

This compound.

-

Anhydrous DMSO or DMF.

-

Non-nucleophilic base (e.g., DIPEA).

-

Purification system (e.g., preparative HPLC).

Procedure:

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the E3 ligase ligand (containing a primary amine) and a 1.1 to 1.5-fold molar excess of this compound in anhydrous DMSO or DMF.

-

First Coupling Reaction (Amine-TFP Ester): Add 2-3 equivalents of DIPEA to the reaction mixture. Stir at room temperature for 2-4 hours or until the reaction is complete, as monitored by LC-MS. This step forms the E3 ligase-linker intermediate.

-

Second Coupling Reaction (Thiol-Maleimide): To the same reaction mixture, add the target protein ligand (containing a thiol group) in a 1 to 1.2-fold molar excess relative to the starting E3 ligase ligand.

-

Reaction Progression: Continue stirring at room temperature for another 2-12 hours. Monitor the reaction progress by LC-MS until the desired PROTAC molecule is formed and the starting materials are consumed.

-

Purification: Purify the crude reaction mixture using preparative reverse-phase HPLC to obtain the final PROTAC product.

-

Characterization: Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as LC-MS and NMR.

Visualizations

PROTAC Mechanism of Action

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to ubiquitination and degradation of the target protein.

Experimental Workflow for ADC Synthesis

Caption: A step-by-step workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a heterobifunctional linker.

Conclusion

This compound is a powerful and versatile tool for researchers in drug development and bioconjugation. Its well-defined chemical properties, including the orthogonal reactivity of its maleimide and TFP ester groups and the beneficial effects of its hydrophilic PEG spacer, make it an ideal candidate for the construction of complex biomolecules like ADCs and PROTACs. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for the successful implementation of this compound in innovative therapeutic and research applications.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, 1431295-77-0 | BroadPharm [broadpharm.com]

- 3. This compound, CAS 1431295-77-0 | AxisPharm [axispharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Mal-Amido-PEG12 NHS Ester, CAS 2101722-60-3 | AxisPharm [axispharm.com]

- 6. labsolu.ca [labsolu.ca]

- 7. vectorlabs.com [vectorlabs.com]

- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Core Mechanism of Action of Mal-amido-PEG12-TFP Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of Mal-amido-PEG12-TFP ester, a heterobifunctional crosslinker integral to the advancement of bioconjugation and targeted therapeutics. This document outlines the core chemical principles, quantitative parameters, and detailed experimental methodologies for the effective use of this reagent.

Core Chemical Principles

This compound is a versatile molecule composed of three key functional components: a maleimide (B117702) group, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a tetrafluorophenyl (TFP) ester. This unique combination allows for the sequential or simultaneous conjugation of biomolecules, most commonly proteins and peptides, through selective reactions with thiol and amine residues.

Maleimide-Thiol Conjugation

The maleimide moiety is highly reactive towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins. The reaction proceeds via a Michael addition mechanism, where the thiol acts as a nucleophile, attacking the electron-deficient double bond of the maleimide ring.[1] This results in the formation of a stable, covalent thioether bond.[1]

This reaction is highly chemoselective for thiols within an optimal pH range of 6.5 to 7.5.[1][2] At a pH of 7.0, the reaction with thiols is significantly faster than with other nucleophilic groups like amines.[1]

TFP Ester-Amine Conjugation

The TFP ester is an activated ester that reacts with primary and secondary amines, such as the N-terminus of a polypeptide chain or the ε-amino group of lysine (B10760008) residues, to form a stable amide bond.[2][3] TFP esters are notable for their enhanced stability in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, exhibiting a lower susceptibility to hydrolysis, particularly at basic pH.[3] The optimal pH range for TFP ester conjugation to amines is typically between 7.5 and 8.0.[4]

The Role of the PEG12 Spacer

The 12-unit polyethylene glycol (PEG) spacer provides several advantages in bioconjugation. It increases the overall water solubility of the crosslinker and the resulting conjugate, which can be beneficial when working with hydrophobic molecules.[2] The length and flexibility of the PEG chain also create spatial separation between the conjugated molecules, minimizing potential steric hindrance and preserving their biological activity.

Quantitative Data Summary

The following tables summarize key quantitative data for the reactive moieties of this compound. This information is crucial for optimizing conjugation strategies.

Table 1: Reaction Parameters for Maleimide-Thiol Conjugation

| Parameter | Optimal Range/Value | Notes |

| pH | 6.5 - 7.5 | Balances thiol reactivity while minimizing maleimide hydrolysis and side reactions with amines.[1] |

| Temperature | 4°C - 25°C | Lower temperatures (4°C) are used for longer incubation times to preserve protein stability, while room temperature (25°C) allows for faster reaction kinetics.[1] |

| Maleimide:Thiol Molar Ratio | 2:1 to 20:1 | The optimal ratio is dependent on the specific biomolecules being conjugated and should be empirically determined. A 2:1 ratio of maleimide to a cRGDfK peptide yielded an 84 ± 4% conjugation efficiency.[5][6] |

Table 2: Hydrolysis Half-life of TFP Esters vs. NHS Esters

| pH | TFP Ester Half-life (t₁/₂) | NHS Ester Half-life (t₁/₂) | Fold Difference |

| 7.0 | ~7.6 hours | ~4-5 hours | ~1.9x |

| 8.0 | ~2.5 hours | ~1 hour | ~3.0x |

| 10.0 | ~325 minutes | ~39 minutes | ~8.5x |

| (Data derived from studies on self-assembled monolayers and may vary for this compound in solution)[7][8][9] |

Signaling Pathways and Experimental Workflows

Visual representations of the chemical reactions and experimental workflows provide a clear understanding of the processes involved in using this compound.

Maleimide-Thiol Conjugation Pathway.

TFP Ester-Amine Conjugation Pathway.

General Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Two-Step Protein-Protein Conjugation

This protocol describes the conjugation of an amine-containing protein (Protein-NH2) to a thiol-containing protein (Protein-SH).

Materials:

-

Protein-NH2

-

Protein-SH

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Desalting column

Procedure:

-

Preparation of Reagents:

-

Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.

-

Prepare Protein-NH2 and Protein-SH in Conjugation Buffer.

-

-

Activation of Protein-NH2:

-

Add a 10- to 50-fold molar excess of the dissolved this compound to the Protein-NH2 solution. The exact ratio should be optimized for the specific protein and desired degree of labeling.

-

Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C.

-

-

Removal of Excess Crosslinker:

-

Remove unreacted this compound from the activated Protein-NH2 using a desalting column equilibrated with Conjugation Buffer.

-

-

Conjugation to Protein-SH:

-

Immediately combine the desalted, maleimide-activated Protein-NH2 with the Protein-SH solution. The molar ratio of the two proteins should be adjusted to achieve the desired final conjugate.

-

Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.

-

-

Purification and Analysis:

-

Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate methods to remove unreacted proteins.

-

Analyze the conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation and determine the final product's characteristics.

-

Quantification of Maleimide-Thiol Conjugation Efficiency

This protocol allows for the determination of the efficiency of the maleimide-thiol conjugation reaction.

Materials:

-

Conjugated sample from the previous protocol

-

Ellman's Reagent (DTNB)

-

Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0

-

Cysteine standard solution

Procedure:

-

Sample Preparation:

-

Take an aliquot of the reaction mixture before and after the addition of the maleimide-activated protein.

-

-

Quantification of Free Thiols:

-

Add Ellman's Reagent to the samples and a series of cysteine standards of known concentrations.

-

Incubate at room temperature for 15 minutes.

-

Measure the absorbance at 412 nm.

-

-

Calculation of Conjugation Efficiency:

-

Determine the concentration of free thiols in the samples before and after the reaction using the cysteine standard curve.

-

The conjugation efficiency is calculated as the percentage decrease in free thiol concentration after the reaction.

-

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker that enables the efficient and specific conjugation of biomolecules. A thorough understanding of its mechanism of action, the influence of reaction parameters, and appropriate experimental protocols is essential for its successful application in research and drug development. The enhanced stability of the TFP ester and the beneficial properties of the PEG spacer make this reagent a valuable tool for creating complex bioconjugates for a wide range of applications, including the development of antibody-drug conjugates and other targeted therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, 1431295-77-0 | BroadPharm [broadpharm.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. dspace.library.uu.nl [dspace.library.uu.nl]

- 6. researchgate.net [researchgate.net]

- 7. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. help.lumiprobe.com [help.lumiprobe.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

The Pivotal Role of the PEG12 Spacer in Modern Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced biotherapeutics, the precise engineering of molecules is paramount to achieving desired efficacy and safety profiles. Bioconjugation, the chemical linking of two or more molecules, is a cornerstone of this engineering process. A critical, yet often overlooked, component in the design of these complex biologics is the spacer that connects the constituent parts. Among the various options, the polyethylene (B3416737) glycol (PEG) spacer, and specifically the monodisperse 12-unit PEG (PEG12), has emerged as a versatile and highly advantageous tool. This technical guide delves into the core advantages of utilizing a PEG12 spacer in bioconjugation, providing quantitative data, detailed experimental protocols, and visual workflows to inform and guide researchers in the field.

Core Advantages of a PEG12 Spacer

The incorporation of a PEG12 spacer into a bioconjugate imparts a range of beneficial physicochemical and pharmacological properties. These advantages stem from its unique combination of hydrophilicity, biocompatibility, flexibility, and defined length.[1]

Enhanced Hydrophilicity and Reduced Aggregation

One of the most significant benefits of a PEG12 spacer is its ability to increase the hydrophilicity of the entire bioconjugate. Many potent therapeutic payloads, such as cytotoxic agents in Antibody-Drug Conjugates (ADCs), are inherently hydrophobic. This hydrophobicity can lead to poor solubility, aggregation, and difficulties in formulation and administration.[1][2] The repeating ethylene (B1197577) glycol units of the PEG12 chain are highly water-soluble, effectively creating a hydration shell around the hydrophobic moiety.[3] This not only improves the overall solubility of the conjugate but also masks hydrophobic regions, thereby reducing the propensity for aggregation.[1][2] This is particularly crucial for maintaining the stability and biological activity of protein-based therapeutics.

Improved Pharmacokinetics and Biocompatibility

PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy for improving the pharmacokinetic (PK) profile of therapeutics. The hydrophilic nature of the PEG12 spacer increases the hydrodynamic volume of the bioconjugate, which in turn can reduce renal clearance, leading to a longer circulation half-life.[1][2] Furthermore, PEG is known for its low immunogenicity and antigenicity.[1] By creating a "stealth" effect, the PEG12 spacer can shield the bioconjugate from the host's immune system, reducing the risk of an adverse immune response.[1]

Optimal Spatial Separation and Minimized Steric Hindrance

The defined length and flexible nature of the PEG12 spacer provide optimal spacing between the conjugated molecules. This is critical for preserving the biological activity of each component. For instance, in an ADC, the spacer ensures that the cytotoxic drug does not interfere with the antibody's ability to bind to its target antigen. Similarly, in Proteolysis Targeting Chimeras (PROTACs), the linker's length and flexibility are crucial for enabling the formation of a productive ternary complex between the target protein and the E3 ligase.[1][4]

Quantitative Data Summary

The precise physicochemical properties of the PEG12 spacer and its derivatives are essential for the rational design of bioconjugates. The following tables summarize key quantitative data for various PEG12-containing molecules.

| Property | Value |

| Chemical Formula (backbone) | C24H50O13 |

| Molecular Weight (backbone) | ~554.6 g/mol |

| Number of PEG Units | 12 |

| Spacer Arm Length | ~44.7 Å (Angstroms) |

| Note: The exact molecular weight and formula will vary depending on the reactive functional groups at each end of the PEG12 chain. |

| Derivative Name | Molecular Weight ( g/mol ) | CAS Number |

| m-PEG12-amine | 559.69 | 1977493-48-3 |

| Amino-PEG12-acid | 617.72 | 1415408-69-3 |

| m-PEG12-DBCO | 847.00 | Not Available |

| THP-PEG12-THP | Not Available | Not Available |

| This table provides a selection of common PEG12 derivatives and their properties.[3][5][6][7] |

Key Applications of PEG12 Spacers in Bioconjugation

The advantages of PEG12 spacers have led to their widespread adoption in various bioconjugation applications.

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connecting the antibody to the cytotoxic payload is a critical determinant of the therapeutic's efficacy and safety. PEG12 linkers are frequently incorporated to:

-

Improve Solubility and Stability: Mitigate the aggregation caused by hydrophobic payloads, allowing for higher drug-to-antibody ratios (DAR) without compromising stability.[1]

-

Enhance Pharmacokinetics: Modulate the PK properties of the ADC, leading to a longer half-life in circulation.[1]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins. The linker is a crucial component for the formation of a stable ternary complex. PEG12 is a commonly used linker in PROTAC design to:

-

Increase Solubility: Enhance the overall water solubility of the PROTAC molecule.[4]

-

Provide Optimal Length and Flexibility: Facilitate the productive interaction between the target protein and the E3 ligase.[1][4]

Peptide and Surface Modification

PEG12 linkers are also instrumental in the immobilization of peptides and the functionalization of surfaces. The hydrophilic nature of the PEG spacer reduces non-specific binding of proteins and other biomolecules to the surface, which is crucial for applications in diagnostics and biomaterials.[8] The flexible spacer also allows the immobilized peptide to maintain its natural conformation and accessibility for binding to its target.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. furthlab.xyz [furthlab.xyz]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. Amino-PEG12-acid | PROTAC Linker | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

The Ascendancy of TFP Esters in Amine-Reactive Crosslinking: A Technical Guide

For Immediate Release

In the intricate world of bioconjugation and drug development, the choice of a crosslinking agent is a critical determinant of success. For researchers, scientists, and drug development professionals, the stability and reactivity of these molecular bridges are paramount. While N-hydroxysuccinimide (NHS) esters have long been a staple for amine-reactive conjugations, 2,3,5,6-tetrafluorophenyl (TFP) esters are emerging as a superior alternative, offering enhanced stability and efficiency. This technical guide provides an in-depth exploration of the role of TFP esters in amine-reactive crosslinkers, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.

Core Principles: The Chemistry of TFP Ester Crosslinkers

Amine-reactive crosslinkers are designed to covalently bond with primary amines, such as the lysine (B10760008) residues and N-termini of proteins.[1] TFP esters, like their NHS counterparts, react with these nucleophilic amines to form stable amide bonds.[2] The key to their efficacy lies in the electron-withdrawing fluorine atoms on the phenyl ring, which make the ester a good leaving group and facilitate the nucleophilic attack by the amine.

The primary advantage of TFP esters lies in their increased resistance to hydrolysis, the competing reaction in aqueous environments that deactivates the crosslinker.[3][4] This enhanced stability, particularly in basic conditions often required for efficient amine coupling, translates to higher conjugation yields and greater reproducibility.[5]

Quantitative Comparison: TFP vs. NHS Esters

The superiority of TFP esters in terms of stability is not merely qualitative. Quantitative studies on the hydrolysis rates of TFP and NHS esters reveal a significant disparity, especially as the pH increases.

| pH | Ester Type | Rate Constant (k') (min⁻¹) | Half-Life (t½) (minutes) |

| 7.0 | NHS | 0.0019 | 365 |

| 7.0 | TFP | 0.0010 | 693 |

| 8.0 | NHS | 0.0067 | 104 |

| 8.0 | TFP | 0.0022 | 315 |

| 10.0 | NHS | 0.018 | 39 |

| 10.0 | TFP | 0.0021 | 330 |

| Data summarized from a study on ester-terminated self-assembled monolayers.[6] |

This data clearly illustrates that TFP esters exhibit significantly longer half-lives than NHS esters, particularly at the higher pH levels optimal for amine conjugation.[6] This extended stability allows for longer reaction times and more efficient coupling before the ester is rendered inactive by hydrolysis.

While direct comparative data on aminolysis kinetics is less abundant, the increased stability of TFP esters against hydrolysis strongly suggests a greater availability for the desired reaction with amines, leading to improved conjugation efficiency.[5] Studies have shown that for peptide synthesis, the reactivity of fluorophenyl esters, including TFP esters, is substantial, indicating their utility in forming amide bonds.[7]

Experimental Protocols: Harnessing the Power of TFP Esters

The practical application of TFP esters in bioconjugation requires careful consideration of reaction conditions. Below are detailed methodologies for key experiments.

Protocol 1: General Protein Labeling with a TFP Ester Crosslinker

Objective: To covalently label a protein with a molecule functionalized with a TFP ester.

Materials:

-

Protein of interest (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-8.0)

-

TFP ester crosslinker dissolved in an anhydrous organic solvent (e.g., DMSO or DMF)

-

Reaction buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.0-8.5

-

Quenching solution: 1 M Tris-HCl, pH 8.0

-

Size-exclusion chromatography column for purification

Methodology:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

-

Crosslinker Preparation: Immediately before use, dissolve the TFP ester crosslinker in DMSO or DMF to a stock concentration of 10-100 mM.

-

Conjugation Reaction:

-

Slowly add the desired molar excess of the TFP ester stock solution to the protein solution while gently vortexing. A 10-20 fold molar excess is a common starting point.

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

-

-

Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted TFP ester. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess, unreacted crosslinker and byproducts by size-exclusion chromatography.

-

Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Synthesis of a HER2-Targeted Antibody-Drug Conjugate (ADC) using a TFP-Ester Linker

Objective: To conjugate a cytotoxic drug to an anti-HER2 antibody (e.g., Trastuzumab) via a TFP ester-functionalized linker.

Materials:

-

Anti-HER2 monoclonal antibody (e.g., Trastuzumab)

-

TFP ester-PEG-drug linker construct

-

Reaction Buffer: 50 mM potassium phosphate (B84403) buffer with 50 mM NaCl and 2 mM EDTA, pH 7.5

-

Quenching solution: 1 M Tris-HCl, pH 8.0

-

Tangential flow filtration (TFF) system for purification

Methodology:

-

Antibody Preparation: Buffer exchange the antibody into the reaction buffer and adjust the concentration to 5-10 mg/mL.

-

Linker-Drug Conjugation:

-

Dissolve the TFP ester-PEG-drug linker in a co-solvent such as DMSO.

-

Add the linker-drug solution to the antibody solution at a specific molar ratio (e.g., 5:1 to 10:1 linker-drug to antibody).

-

Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

-

-

Purification:

-

Purify the ADC from unreacted linker-drug and other small molecules using a TFF system.

-

Diafilter against a formulation buffer (e.g., histidine-sucrose buffer, pH 6.0).

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) and/or mass spectrometry.

-

Assess the purity and aggregation of the ADC by size exclusion chromatography (SEC).

-

Evaluate the binding affinity of the ADC to the HER2 receptor via ELISA or surface plasmon resonance (SPR).

-

Perform in vitro cytotoxicity assays on HER2-positive cancer cell lines.

-

Visualizing the Processes: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Conclusion

The use of TFP esters in amine-reactive crosslinkers represents a significant advancement in the field of bioconjugation. Their enhanced stability against hydrolysis, particularly under basic pH conditions, provides a distinct advantage over traditional NHS esters, leading to more efficient and reproducible conjugation reactions. This is especially critical in the development of complex biotherapeutics like antibody-drug conjugates, where precise control over the conjugation process is essential. As researchers continue to push the boundaries of drug delivery and diagnostics, the superior performance of TFP esters will undoubtedly solidify their role as a cornerstone of modern bioconjugation strategies.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Context‐Dependence of the Reactivity of Cysteine and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thio-NHS esters are non-innocent protein acylating reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

Specificity of Maleimide Reaction with Thiol Groups: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The conjugation of biomolecules is a foundational technique in modern biotechnology and drug development. Among the array of chemical strategies available, the reaction of a maleimide (B117702) with a thiol group stands out for its high specificity, efficiency, and mild reaction conditions. This technical guide provides a comprehensive overview of the maleimide-thiol reaction, delving into its core chemistry, reaction kinetics, potential side reactions, and the stability of the resulting conjugate. Detailed experimental protocols and visual diagrams are provided to equip researchers with the knowledge to effectively harness this powerful bioconjugation tool.

The Core Chemistry: A Michael Addition Reaction

The fundamental mechanism of the maleimide-thiol reaction is a Michael addition. In this reaction, the deprotonated thiol group (thiolate) acts as a nucleophile and attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring. This process results in the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[1] The reaction is highly chemoselective for thiols, particularly within a specific pH range, making it an ideal method for the site-selective modification of cysteine residues in proteins and peptides.

dot

Caption: Michael addition of a thiol to a maleimide.

Quantitative Analysis of Reaction Kinetics and Specificity

The specificity of the maleimide-thiol reaction is paramount for its utility in bioconjugation. This specificity is largely dictated by the reaction kinetics, which are heavily influenced by pH.

pH Dependence

The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1] Within this window, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form to react efficiently, while minimizing side reactions with other nucleophilic amino acid residues.

-

Below pH 6.5: The concentration of the reactive thiolate anion decreases, leading to a significantly slower reaction rate.

-

Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis, and the deprotonated amino groups of lysine (B10760008) residues become more competitive nucleophiles, leading to a loss of selectivity.[1]

Quantitative Data on Reaction Rates and Side Reactions

To provide a clear understanding of the reaction's specificity, the following tables summarize key quantitative data.

| Reaction | pH | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| N-ethylmaleimide + Cysteine | 7.0 | ~10³ | [2] |

| N-ethylmaleimide + Lysine | > 7.5 | Significantly lower than with thiols | [1] |

| N-ethylmaleimide + Histidine | > 6.0 | Can occur, especially intramolecularly | [3] |

Table 1: Comparative Reaction Rates of Maleimide with Amino Acids. At a neutral pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines.[1]

| Condition | Half-life (t₁/₂) of Maleimide | Reference |

| pH 7.0 | Stable | [1][4] |

| Alkaline pH (>8.5) | Decreases significantly | [4][5] |

Table 2: pH Dependence of Maleimide Hydrolysis. The maleimide ring is susceptible to hydrolysis, which increases with pH. The hydrolysis product, a maleamic acid, is not reactive towards thiols.[1]

| Adduct | Condition | Half-life (t₁/₂) of Conversion | Reference |

| NEM-MPA | with Glutathione (B108866) | 3.1 - 18 h | [6] |

| NEM-NAC | with Glutathione | 3.6 - 258 h | [6] |

Table 3: Stability of Thiosuccinimide Adducts (Retro-Michael Reaction). The thioether bond can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione. The stability of the adduct is influenced by the nature of the thiol and the N-substituent on the maleimide.[6]

Potential Side Reactions and Considerations

While the maleimide-thiol reaction is highly specific, researchers must be aware of potential side reactions to ensure the generation of homogeneous conjugates.

Reaction with Amines

At pH values above 7.5, the primary amino group of lysine residues can compete with thiols in reacting with the maleimide.[1] This leads to the formation of a stable amine adduct and a loss of specificity.

Hydrolysis of the Maleimide Ring

The maleimide ring is susceptible to hydrolysis, especially at alkaline pH.[4][5] This ring-opening reaction forms a maleamic acid derivative that is unreactive towards thiols. Therefore, it is crucial to perform conjugation reactions within the optimal pH range and to use freshly prepared maleimide solutions.

Thiazine (B8601807) Rearrangement

A significant side reaction can occur when conjugating a maleimide to an N-terminal cysteine residue. The free N-terminal amino group can intramolecularly attack the succinimide (B58015) ring of the initial adduct, leading to a rearrangement to a six-membered thiazine ring structure.[7][8] This rearrangement is more prominent at neutral to basic pH.[7]

dot

Caption: Potential side reactions of maleimides.

Stability of the Thioether Bond

The thioether bond formed between a maleimide and a thiol is generally considered stable. However, it can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This reversibility is a concern, especially in the in vivo environment where high concentrations of thiols like glutathione are present.[6]

To mitigate this, the thiosuccinimide ring can be intentionally hydrolyzed post-conjugation by a brief incubation at a slightly alkaline pH. The resulting ring-opened maleamic acid thioether is significantly more stable and not susceptible to the retro-Michael reaction.[9]

dot

Caption: Competing pathways of the thiosuccinimide adduct.

Experimental Protocols

Accurate quantification and characterization are essential for successful bioconjugation. The following are detailed protocols for key experiments.

Protocol for Quantification of Free Thiols using Ellman's Reagent

Ellman's reagent (DTNB) is used to quantify the number of free sulfhydryl groups in a sample before and after conjugation to determine the reaction efficiency.

Materials:

-

Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid))

-

Reaction Buffer: 0.1 M sodium phosphate, pH 8.0

-

Cysteine hydrochloride monohydrate (for standard curve)

-

Spectrophotometer

Procedure:

-

Prepare Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.

-

Prepare Cysteine Standards: Prepare a series of cysteine standards (e.g., 0, 0.25, 0.5, 0.75, 1.0, 1.25, 1.5 mM) in Reaction Buffer.

-

Reaction:

-

To 50 µL of each standard and sample, add 5 µL of the Ellman's Reagent Solution.

-

Include a blank containing only Reaction Buffer and Ellman's Reagent.

-

-

Incubation: Incubate the reactions at room temperature for 15 minutes.

-

Measurement: Measure the absorbance of the standards and samples at 412 nm.

-

Quantification: Create a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of free thiols in the samples.

Protocol for Monitoring Conjugation by HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is used to monitor the progress of the conjugation reaction and to purify the final conjugate.

Materials:

-

HPLC system with a C18 column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

UV detector

Procedure:

-

Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified conjugate in Mobile Phase A.

-

HPLC Analysis:

-

Inject the sample onto the C18 column.

-

Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

-

-

Detection: Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins and the specific absorbance wavelength for the conjugated molecule).

-

Analysis: The unconjugated protein, unreacted maleimide reagent, and the final conjugate will have different retention times, allowing for their separation and quantification.

Protocol for Characterization of Conjugates by Mass Spectrometry

Mass spectrometry (MS) is a powerful technique to confirm successful conjugation and to determine the drug-to-antibody ratio (DAR).

Materials:

-

Mass spectrometer (e.g., ESI-Q-TOF)

-

Desalting columns

-

Reducing agent (e.g., DTT), if analyzing subunits

Procedure:

-

Sample Preparation: Desalt the purified conjugate to remove non-volatile salts. For antibody-drug conjugates, the sample may be analyzed intact or after reduction to separate the light and heavy chains.

-

Mass Analysis: Infuse the prepared sample into the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Deconvolute the raw mass spectrum to obtain the molecular weights of the species present. The mass of the conjugate will be the sum of the mass of the protein and the mass of the attached molecule(s). The distribution of peaks can be used to determine the heterogeneity of the conjugation.

dot

Caption: A typical experimental workflow.

Conclusion

The maleimide-thiol reaction is a robust and highly specific method for bioconjugation, playing a critical role in the development of targeted therapeutics, diagnostics, and advanced biomaterials. A thorough understanding of the reaction's kinetics, pH dependence, and potential side reactions is essential for its successful implementation. By carefully controlling the reaction conditions and employing appropriate analytical techniques, researchers can leverage the power of maleimide chemistry to create well-defined and stable bioconjugates for a wide range of applications.

References

- 1. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alkylation of histidine with maleimido-compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]

- 7. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Applications of Heterobifunctional Crosslinkers in Proteomics

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular biology, understanding the dynamic interplay of proteins is paramount. Heterobifunctional crosslinkers are powerful chemical tools that enable researchers to capture and analyze these interactions, providing invaluable insights into protein structure, function, and the architecture of complex cellular networks. This technical guide delves into the core applications of these reagents in proteomics, offering detailed methodologies, quantitative data, and visual representations of key biological processes and experimental workflows.

The Core Principles of Heterobifunctional Crosslinking

Heterobifunctional crosslinkers possess two distinct reactive groups, allowing for a sequential and controlled conjugation of two different molecules. This targeted approach minimizes the formation of unwanted homodimers and polymers, a common issue with homobifunctional crosslinkers.[1][2] The general workflow involves reacting the first functional group with the target protein, followed by purification to remove excess crosslinker, and then reaction of the second functional group with the interacting partner.[1]

These reagents are instrumental in crosslinking mass spectrometry (XL-MS), a technique that provides distance constraints to elucidate protein-protein interaction interfaces, map the topology of protein complexes, and study conformational changes.

A Catalog of Commonly Used Heterobifunctional Crosslinkers

The choice of a heterobifunctional crosslinker is dictated by the functional groups present on the target proteins and the desired spacer arm length. Below is a table summarizing the properties of several widely used crosslinkers.

| Crosslinker Acronym | Spacer Arm Length (Å) | Reactive Group 1 (Target) | Reactive Group 2 (Target) | Cleavable? | Membrane Permeable? | Water Soluble? |

| SMCC | 8.3 | NHS-ester (Amines) | Maleimide (Sulfhydryls) | No | Yes | No |

| Sulfo-SMCC | 8.3 | Sulfo-NHS-ester (Amines) | Maleimide (Sulfhydryls) | No | No | Yes |

| SDA | 3.9 | NHS-ester (Amines) | Diazirine (Photo-activated) | No | Yes | No |

| Sulfo-SDA | 3.9 | Sulfo-NHS-ester (Amines) | Diazirine (Photo-activated) | No | No | Yes |

| LC-SDA | 12.5 | NHS-ester (Amines) | Diazirine (Photo-activated) | No | Yes | No |

| SDAD | 12.5 | NHS-ester (Amines) | Diazirine (Photo-activated) | Yes (Disulfide) | Yes | No |

| Sulfo-SDAD | 12.5 | Sulfo-NHS-ester (Amines) | Diazirine (Photo-activated) | Yes (Disulfide) | No | Yes |

| ANB-NOS | 7.4 | NHS-ester (Amines) | Aryl Azide (Photo-activated) | No | Yes | No |

| Sulfo-SANPAH | 8.4 | Sulfo-NHS-ester (Amines) | Phenyl Azide (Photo-activated) | No | No | Yes |

| BMPS | 6.9 | NHS-ester (Amines) | Maleimide (Sulfhydryls) | No | Yes | No |

| GMBS | 7.4 | NHS-ester (Amines) | Maleimide (Sulfhydryls) | No | Yes | No |

| EMCS | 9.4 | NHS-ester (Amines) | Maleimide (Sulfhydryls) | No | Yes | No |

| LC-SPDP | 15.7 | NHS-ester (Amines) | Pyridyldithiol (Sulfhydryls) | Yes (Disulfide) | Yes | No |

Key Applications in Proteomics

Heterobifunctional crosslinkers have become indispensable in several areas of proteomics research, most notably in the study of protein-protein interactions, the elucidation of signaling pathways, and the development of novel therapeutics like PROTACs.

Mapping Protein-Protein Interactions and Complex Topologies

By covalently linking interacting proteins, these reagents stabilize transient or weak interactions, allowing for their capture and subsequent identification by mass spectrometry.[3] The defined spacer arm of the crosslinker provides a distance constraint, which is crucial for modeling the three-dimensional structure of protein complexes.

The efficiency of different crosslinkers can vary depending on the sample complexity and the specific workflow. A study comparing the trifunctional, enrichable crosslinker "Leiker" with the homobifunctional crosslinker BS³ in complex E. coli lysates demonstrated a significant improvement in the number of identified inter-protein links with Leiker.[4]

| Feature | Leiker | BS³ |

| Enrichment Efficiency | >97% | N/A |

| Fold Increase in Inter-links | ~4-fold | 1-fold |

| Identified Inter-linked Lysine Pairs (E. coli lysate) | 3130 | Not Reported |

| Identified Protein-Protein Interactions (E. coli lysate) | 677 | Not Reported |

Another study benchmarked several MS-cleavable crosslinkers, including DSSO and DSBU, and found that they significantly aid in the identification of cross-linked peptides in large-scale proteomics experiments.[5] For instance, in one study, over 7,400 unique cross-link sites were identified in Drosophila melanogaster embryo extracts using DSBU.[5]

Elucidating Signaling Pathways

Heterobifunctional crosslinkers are instrumental in dissecting the intricate networks of signaling pathways by capturing the transient interactions between signaling proteins.

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and is often dysregulated in cancer.[2] Upon ligand binding, EGFR dimerizes, leading to the activation of its intracellular kinase domain and the phosphorylation of downstream targets.[6] Heterobifunctional crosslinkers have been used to study EGFR dimerization and the recruitment of downstream signaling molecules.[7]

The Tumor Necrosis Factor (TNF) signaling pathway is a central regulator of inflammation and apoptosis.[8] Upon binding of TNF-α to its receptor, TNFR1, a signaling complex is formed involving adaptor proteins like TRADD and TRAF2, leading to the activation of downstream pathways such as NF-κB.[9] Chemical crosslinking has been instrumental in defining the components and assembly of this complex.[9]

Ubiquitination is a post-translational modification that regulates a vast array of cellular processes, including protein degradation.[10] The process involves a cascade of enzymes (E1, E2, and E3) that attach ubiquitin to target proteins.[11] Heterobifunctional crosslinkers have been employed to study the interactions between ubiquitin, E3 ligases, and their substrates, helping to unravel the specificity of this complex signaling network.

Targeted Protein Degradation with PROTACs

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutics that utilize the cell's own protein degradation machinery to eliminate disease-causing proteins.[12] These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.[13]

Detailed Experimental Protocols

Two-Step Crosslinking with Sulfo-SMCC

This protocol describes the conjugation of an amine-containing protein to a sulfhydryl-containing protein using the water-soluble crosslinker Sulfo-SMCC.[7]

Materials:

-

Amine-containing protein (Protein-NH₂)

-

Sulfhydryl-containing protein (Protein-SH)

-

Sulfo-SMCC

-

Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Desalting columns

Procedure:

-

Protein Preparation: Prepare Protein-NH₂ and Protein-SH in Conjugation Buffer. Ensure the buffers are free of primary amines (e.g., Tris) and sulfhydryls.

-

Sulfo-SMCC Preparation: Immediately before use, dissolve Sulfo-SMCC in water to a concentration of 10 mg/mL.

-

Activation of Protein-NH₂: Add the Sulfo-SMCC solution to the Protein-NH₂ solution to achieve a 10-50 fold molar excess of the crosslinker. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

-

Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

-

Removal of Excess Crosslinker: Remove non-reacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer.

-

Conjugation to Protein-SH: Combine the maleimide-activated Protein-NH₂ with Protein-SH. The optimal molar ratio should be determined empirically. Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Analysis: Analyze the conjugate by SDS-PAGE and/or mass spectrometry.

In-Cell Crosslinking with NHS-Diazirine Crosslinkers

This protocol outlines a general procedure for in-cell crosslinking using a membrane-permeable NHS-diazirine crosslinker.

Materials:

-

Adherent cells in culture

-

NHS-diazirine crosslinker (e.g., SDA)

-

DMSO

-

Phosphate-Buffered Saline (PBS)

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

UV lamp (365 nm)

-

Lysis Buffer

Procedure:

-

Cell Preparation: Grow cells to 80-90% confluency.

-

Crosslinker Preparation: Immediately before use, prepare a stock solution of the NHS-diazirine crosslinker in DMSO.

-

NHS-ester Reaction: Wash the cells with PBS. Add the crosslinker solution diluted in PBS to the cells to a final concentration of 0.5-2 mM. Incubate for 10 minutes at room temperature.

-

Quenching: Add Quenching Buffer to a final concentration of 50-100 mM Tris. Incubate for 5 minutes at room temperature.

-

Washing: Wash the cells twice with PBS to remove excess crosslinker.

-

Photoactivation: Irradiate the cells with a 365 nm UV lamp for 5-15 minutes on ice.

-

Cell Lysis and Analysis: Lyse the cells and analyze the crosslinked proteins by immunoprecipitation, western blotting, or mass spectrometry.

Comprehensive PROTAC-Mediated Degradation Analysis

This protocol provides a step-by-step guide for evaluating the efficacy of a PROTAC in cell culture, from treatment to analysis by Western Blot and mass spectrometry.[13][14]

Materials:

-

Cell line of interest

-

PROTAC stock solution in DMSO

-

Cell culture medium

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE and Western Blotting reagents

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Mass spectrometer and associated reagents for proteomics

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a defined time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash cells with ice-cold PBS and lyse them.

-

Quantify the protein concentration of each lysate using a BCA assay.

-

-

Western Blot Analysis:

-

Normalize protein concentrations and prepare samples for SDS-PAGE.

-

Perform SDS-PAGE and transfer proteins to a membrane.

-

Block the membrane and probe with primary antibodies for the target protein and a loading control.

-

Incubate with a secondary antibody and detect the signal using an ECL substrate.

-

Quantify band intensities to determine the extent of protein degradation.

-

-

Mass Spectrometry-Based Proteomics (Optional):

-

For a global view of protein changes, perform quantitative proteomics on lysates from vehicle- and PROTAC-treated cells.

-

To identify ubiquitination sites, enrich for ubiquitinated peptides (e.g., using a K-ε-GG antibody) before LC-MS/MS analysis.[15]

-

Conclusion

Heterobifunctional crosslinkers are versatile and powerful tools in the proteomics toolbox. Their ability to selectively and covalently link interacting proteins has provided unprecedented insights into the structure of protein complexes, the dynamics of signaling pathways, and has paved the way for novel therapeutic strategies like targeted protein degradation. As crosslinking chemistries, mass spectrometry instrumentation, and data analysis software continue to evolve, the applications of these reagents will undoubtedly expand, further deepening our understanding of the complex molecular machinery of the cell.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]

- 4. Protein Degrader [proteomics.com]

- 5. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Different EGF-induced receptor dimer conformations for signaling and internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. TRADD-TRAF2 and TRADD-FADD interactions define two distinct TNF receptor 1 signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dissecting the ubiquitin pathway by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemical methods for protein site-specific ubiquitination - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00215A [pubs.rsc.org]

- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. UbiScan® - Ubiquitination Proteomics | Cell Signaling Technology [cellsignal.com]

The Transformative Power of PEGylation: An In-depth Technical Guide to Enhancing Protein Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, has emerged as a cornerstone technology in biopharmaceutical development. This modification offers a powerful strategy to overcome inherent limitations of protein drugs, such as poor solubility, instability, and rapid in vivo clearance. By judiciously altering the physicochemical properties of a protein, PEGylation can significantly enhance its therapeutic profile, leading to improved efficacy, safety, and patient compliance. This guide provides a comprehensive technical overview of the core benefits of PEGylation on protein solubility and stability, complete with quantitative data, detailed experimental protocols, and visual representations of key processes.

Enhancing Protein Solubility through PEGylation

A primary challenge in the formulation of protein therapeutics is their often-limited solubility in aqueous solutions, which can lead to aggregation and precipitation, compromising both manufacturability and clinical administration. PEGylation addresses this issue by attaching highly hydrophilic and flexible PEG chains to the protein surface.

The mechanism behind this enhanced solubility is twofold. Firstly, the extensive hydration shell associated with the ethylene (B1197577) glycol repeating units of the PEG polymer effectively increases the overall hydrophilicity of the protein-PEG conjugate. Secondly, the large, flexible PEG chains create a steric shield around the protein, masking hydrophobic patches on the protein surface that might otherwise interact to form insoluble aggregates. This steric hindrance prevents protein-protein association, thereby keeping the conjugate soluble even at high concentrations.[1]

A study on Granulocyte-Colony Stimulating Factor (GCSF) demonstrated that N-terminal attachment of a 20 kDa PEG molecule prevented protein precipitation by rendering the aggregates soluble and slowing the rate of aggregation compared to the unmodified protein.[1] Even a smaller 5 kDa PEG showed a significant improvement in stability and resistance to aggregation, which in turn preserved the biological activity of the protein over time.[1]

Table 1: Quantitative Impact of PEGylation on Protein Solubility

| Protein | PEG Derivative | Change in Solubility | Reference |

| Granulocyte-Colony Stimulating Factor (GCSF) | 20 kDa PEG | Prevented precipitation at 5 mg/mL, forming soluble aggregates instead of insoluble precipitates. | [1] |

| Various Integral Membrane Proteins (IMPs) | mPEG (non-covalent) | Rendered completely soluble and stable in detergent-free aqueous buffer compared to precipitated native proteins. | [2] |

| Monoclonal Antibody (mAb) | PEG 1450 / PEG 8000 | Glycosylated mAbs showed higher solubility (required higher PEG concentration for precipitation) than non-glycosylated counterparts. | [3] |

Note: Quantitative data on the fold-increase in solubility (e.g., in mg/mL) is often context-dependent and not always reported in a standardized format. The table reflects the available data on solubility enhancement.

Improving Protein Stability via PEGylation

Protein stability is a critical attribute for any biopharmaceutical, encompassing resistance to thermal stress, pH variations, and proteolytic degradation. PEGylation significantly enhances protein stability through several mechanisms, primarily steric hindrance. The attached PEG chains form a protective layer around the protein, physically obstructing the approach of proteolytic enzymes and reducing the rate of enzymatic degradation.[4][5] This steric shield also limits the access of the protein surface to denaturing conditions and prevents unfolded protein intermediates from aggregating.[6][7]

The impact of PEGylation on thermal stability, often measured as a change in the melting temperature (Tm), can vary. While some studies report an increase in Tm, others show a slight decrease or no significant change.[6][8][9] However, even in cases where the Tm is not significantly increased, PEGylation often enhances the protein's ability to refold correctly after thermal stress and reduces the propensity for heat-induced aggregation.[6][8] For instance, PEGylation of alpha-1 antitrypsin (AAT) did not significantly alter its Tm but did substantially decrease its tendency to aggregate upon heating.[6][7]

Table 2: Quantitative Impact of PEGylation on Protein Stability and Pharmacokinetics

| Protein | PEG Derivative | Change in Thermal Stability (Tm) | Change in In Vivo Half-Life | Reference |

| Lysozyme | 20 kDa PEG | Tm decreased by 1.7°C (from 72.7°C to 71.0°C) | Not Reported | [8] |

| Lysozyme | Not Specified | Tm decreased by 1.6°C (from 73.5°C to 71.9°C) | Not Reported | [9] |

| Lysozyme-PEG conjugate | 20 kDa PEG | Melting temperature increased to 222°C (from 202°C for native lysozyme) | Not Reported | [10] |

| Alpha-1 Antitrypsin (AAT) | 30 kDa, 40 kDa linear & 40 kDa 2-armed PEG | No significant change in Tm (~57-58°C for all) | Not Reported | [6] |

| Interferon-α-2a | 20 kDa PEG | Not Reported | Increased from 1.2 h to 13.3 h | [11] |

| Interferon-α-2a (di-PEGylated) | 2 x 20 kDa PEG | Not Reported | Increased to 25.4 h | [11] |

| Interferon-α-2a | 40 kDa PEG | Not Reported | Increased to 34.1 h | [11] |

| Interferon-α-2a | 60 kDa PEG | Not Reported | Increased to 49.3 h | [11] |

| dAb-TNFα (domain antibody) | Not Specified | Not Reported | Increased from 5 min to 4.8 h (mono-PEGylated) and 18 h (di-PEGylated) | [11] |

Experimental Protocols

Protocol for Amine-Reactive PEGylation using NHS Ester

This protocol describes a general method for conjugating an N-hydroxysuccinimide (NHS) ester-activated PEG to primary amines (lysine residues and the N-terminus) on a protein.

Materials:

-

Protein of interest

-

Amine-reactive PEG-NHS ester

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Dialysis or gel filtration equipment for purification

Procedure:

-

Preparation of Protein Solution: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into an amine-free buffer via dialysis or desalting column.

-

Preparation of PEG-NHS Ester Solution: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). The NHS-ester group is susceptible to hydrolysis, so this solution should not be stored.

-

PEGylation Reaction:

-

Calculate the required volume of the PEG-NHS ester solution to achieve the desired molar excess over the protein (a 20-fold molar excess is a common starting point).

-

Slowly add the PEG-NHS ester solution to the stirring protein solution. The final concentration of the organic solvent should ideally be less than 10% (v/v) to avoid protein denaturation.

-

-

Incubation: Incubate the reaction mixture. Incubation times can vary, for example, for 2 hours on ice or 30-60 minutes at room temperature. Optimal conditions should be determined empirically for each protein.

-

Quenching the Reaction (Optional): The reaction can be stopped by adding a quenching buffer, which contains primary amines that will react with any remaining PEG-NHS ester.

-

Purification: Remove unreacted PEG and by-products from the PEGylated protein using dialysis, size-exclusion chromatography (SEC), or ion-exchange chromatography (IEX).

-

Characterization: Analyze the purified PEGylated protein using SDS-PAGE, SEC-HPLC, and mass spectrometry to determine the degree of PEGylation and purity.

Protocol for Measuring Protein Solubility using PEG Precipitation Assay

This method provides a relative measure of protein solubility by determining the concentration of PEG required to induce precipitation.

Materials:

-

Purified protein solution of known concentration

-

PEG stock solution (e.g., 40% w/v PEG 8000 in the same buffer as the protein)

-

Assay buffer (same as the protein buffer)

-

96-well UV-transparent microplate

-

Microplate reader

-

Centrifuge with a plate rotor

Procedure:

-

Plate Setup: In a 96-well plate, create a series of PEG concentrations by mixing the PEG stock solution, assay buffer, and a constant amount of the protein solution in each well. The final volume in each well should be consistent (e.g., 200 µL). Include control wells with protein and buffer only (0% PEG).

-

Incubation: Seal the plate and incubate for a set period (e.g., 48 hours) at a constant temperature (e.g., 4°C) to allow the system to equilibrate and precipitation to complete.

-

Centrifugation: Centrifuge the plate to pellet the precipitated protein.

-

Supernatant Transfer: Carefully transfer a known volume of the supernatant from each well to a new, clean UV-transparent microplate.

-

Quantification: Measure the protein concentration in the supernatant of each well by reading the absorbance at 280 nm using a microplate reader.

-

Data Analysis: Plot the soluble protein concentration (in the supernatant) as a function of the PEG concentration. The resulting curve can be used to determine the PEG concentration that precipitates 50% of the protein (PEG1/2), which serves as a measure of relative solubility.

Protocol for Assessing Thermal Stability by Differential Scanning Calorimetry (DSC)

DSC measures the heat capacity of a protein solution as a function of temperature, allowing for the determination of its thermal transition midpoint (Tm).

Materials:

-

Differential Scanning Calorimeter

-

Protein solution (typically 0.3-1 mg/mL)

-

Matching buffer for reference cell

Procedure:

-

Sample Preparation: Prepare the protein sample and a matching buffer reference. It is crucial that the buffer in the reference cell is identical to the buffer of the protein sample to ensure accurate heat capacity measurements.

-

Instrument Setup:

-

Load the protein sample into the sample cell and the matching buffer into the reference cell of the calorimeter.

-

Pressurize the cells to prevent boiling at high temperatures.

-

-

Thermal Scan:

-

Set the temperature range for the scan (e.g., 20°C to 110°C).

-

Set the scan rate (e.g., 60°C/hour).

-

Allow for a pre-scan equilibration period (e.g., 15 minutes at the starting temperature).

-

-

Data Acquisition: Initiate the scan. The instrument will record the differential heat flow between the sample and reference cells as the temperature increases.

-

Data Analysis:

-

The resulting thermogram plots heat capacity (Cp) versus temperature.

-

The peak of the unfolding transition corresponds to the Tm, the temperature at which 50% of the protein is unfolded.

-

The area under the peak can be integrated to calculate the enthalpy of unfolding (ΔH).

-

-

Reversibility Check (Optional): A second scan can be performed after cooling the sample to assess the reversibility of the unfolding process.

Visualizing PEGylation Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key aspects of the PEGylation process.

Caption: A logical workflow for the development and characterization of a PEGylated protein.

Caption: Mechanism of improved stability via steric hindrance provided by PEG chains.

Caption: Experimental workflow for the characterization of a PEGylated protein.

Conclusion

PEGylation stands as a robust and versatile platform for enhancing the developability of therapeutic proteins. By improving solubility and stability, this technology directly addresses critical hurdles in formulation and in vivo delivery. The ability to transform a promising but challenging protein candidate into a viable therapeutic with an optimized pharmacokinetic and pharmacodynamic profile underscores the continued importance of PEGylation in the biopharmaceutical industry. A thorough understanding of the principles of PEGylation, coupled with rigorous analytical characterization, is essential for successfully harnessing its full potential in the development of next-generation protein medicines.

References

- 1. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solubilization of native integral membrane proteins in aqueous buffer by non-covalent chelation with monomethoxy polyethylene glycol (mPEG) polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 4. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orbi.uliege.be [orbi.uliege.be]

- 8. researchgate.net [researchgate.net]

- 9. Preferential Interactions and the Effect of Protein PEGylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PEGylation to Improve Protein Stability During Melt Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Hydrophilicity of PEG Linkers for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the hydrophilicity of Poly(ethylene glycol) (PEG) linkers and their critical role in drug development. We delve into the structure-property relationships that define PEG's hydrophilic nature, present quantitative data for comparative analysis, and offer detailed experimental protocols for characterization. Furthermore, we visualize key concepts and pathways to facilitate a deeper understanding of how PEG linker hydrophilicity impacts drug delivery systems.

The Fundamental Hydrophilicity of PEG Linkers

Poly(ethylene glycol) is a polymer composed of repeating ethylene (B1197577) oxide units (-CH₂-CH₂-O-). Its remarkable hydrophilicity stems from the ability of the ether oxygen atoms in the polymer backbone to form hydrogen bonds with water molecules.[1] This interaction creates a hydration shell around the PEG chain, effectively increasing the water solubility of molecules to which it is attached.[2] This fundamental property is leveraged in drug delivery to enhance the solubility and stability of hydrophobic drugs, peptides, proteins, and nanoparticles.[3][4]

The degree of hydrophilicity can be modulated by several factors, including the length of the PEG chain (i.e., the number of repeating ethylene oxide units) and its architecture (e.g., linear versus branched).[5][6] Generally, longer PEG chains impart greater hydrophilicity.[7] The choice of PEG linker is therefore a critical design parameter in the development of drug conjugates and delivery systems, directly influencing their pharmacokinetic and pharmacodynamic profiles.

Quantitative Analysis of PEG Linker Hydrophilicity

To facilitate the selection of appropriate PEG linkers, this section provides a summary of key quantitative data that characterize their hydrophilicity.

Table 1: Water Solubility of Poly(ethylene glycol) (PEG) of Different Molecular Weights

| Average Molecular Weight ( g/mol ) | Physical Form at 25°C | Solubility in Water |

| 200 - 700 | Viscous Liquid | Miscible in all proportions[8] |

| 1000 - 2000 | Waxy Semi-solid | Highly soluble (>50% w/v)[8] |

| 3000 - 8000 | Hard, Waxy Solid | Highly soluble (>50% w/v)[8] |

| 10,000 | Hard, Waxy Solid | 100 mg/mL[9] |

| 20,000 | Hard, Waxy Solid | Soluble[10] |

Note: The solubility of solid PEGs increases sharply with temperature.[8]

Table 2: Comparative Hydrophilicity Data for PEGylated Surfaces

| PEG Architecture | Molecular Weight (kDa) | Substrate | Water Contact Angle (θ) | Reference |

| Linear | - | Glass Slide | ~23° | [11] |

| Linear | - | Epoxy Resin (0% PEG) | 108° | [12] |

| Linear | - | Epoxy Resin (16% PEG) | 63° | [12] |

| Linear | - | Epoxy Resin (24% PEG) | Spreads completely | [12] |

| Branched vs. Linear | 2.2 | Hydrophobic Surface | PEGylation decreased the number of adsorbed molecules | [6] |

Note: Lower contact angles indicate greater hydrophilicity. The data illustrates that increasing PEG concentration on a surface significantly enhances its hydrophilicity.

Experimental Protocols for Characterizing PEG Linker Hydrophilicity

Accurate characterization of PEG linker hydrophilicity is essential for quality control and for understanding the in vivo behavior of PEGylated therapeutics. This section provides detailed methodologies for key experiments.

Measurement of Water Contact Angle (Sessile Drop Method)

This method assesses the hydrophilicity of a surface functionalized with PEG linkers. A lower contact angle between a water droplet and the surface indicates higher hydrophilicity.[13]

Materials:

-

Contact angle goniometer with a high-resolution camera and analysis software[14]

-

Syringe with a fine needle for dispensing droplets[14]

-

Substrate coated with the PEG linker of interest

-

High-purity water

Procedure:

-

Sample Preparation: Ensure the PEGylated substrate is clean, dry, and free of contaminants. Place the substrate on the sample stage of the goniometer.[3]

-

Droplet Deposition: Carefully dispense a small droplet of high-purity water (typically 1-5 µL) onto the surface of the substrate using the syringe.[15]

-